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Compound of Interest

Compound Name: JG-23

Cat. No.: B10857981 Get Quote

A Note on Nomenclature: Initial searches for "JG-23" did not yield a specific therapeutic agent.

However, the search results consistently highlighted the critical role of Interleukin-23 (IL-23) as

a therapeutic target in a variety of immune-mediated diseases. It is highly probable that the

intended subject of this guide is the therapeutic targeting of IL-23. Therefore, this document will

provide a comprehensive overview of Interleukin-23 as a key therapeutic target.

Introduction
Interleukin-23 (IL-23) is a heterodimeric pro-inflammatory cytokine that plays a pivotal role in

the pathogenesis of several autoimmune and inflammatory diseases.[1][2] Composed of two

subunits, p19 and p40, IL-23 is a key regulator of the T helper 17 (Th17) cell pathway.[3][4] By

promoting the expansion and maintenance of Th17 cells, IL-23 drives the production of

downstream inflammatory cytokines, such as IL-17, leading to chronic inflammation and tissue

damage.[3][5][6] This central role in the inflammatory cascade has established IL-23 as a major

therapeutic target for a range of conditions, including psoriasis, psoriatic arthritis, and

inflammatory bowel disease (Crohn's disease and ulcerative colitis).[3][7][8]

This technical guide provides an in-depth overview of the therapeutic targeting of IL-23,

intended for researchers, scientists, and drug development professionals. It covers the IL-23

signaling pathway, the mechanisms of action of IL-23 inhibitors, quantitative data on their

efficacy, and detailed experimental protocols for their evaluation.

The IL-23 Signaling Pathway
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IL-23 exerts its pro-inflammatory effects through a well-defined signaling cascade. The pathway

is initiated by the binding of IL-23 to its cell surface receptor complex, which is composed of the

IL-12Rβ1 and IL-23R subunits.[4] This binding event triggers a series of intracellular

phosphorylation events, primarily mediated by the Janus kinase (JAK) family of enzymes,

specifically JAK2 and TYK2.[3][9]

The activation of JAK2 and TYK2 leads to the phosphorylation and subsequent activation of

Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3.[3][9]

Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a

transcription factor, inducing the expression of genes that promote Th17 cell differentiation and

survival, including the master regulator RORγt.[4][10] This leads to the production and

secretion of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are the

primary drivers of the inflammatory response in target tissues.[11][12]
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Figure 1: IL-23 Signaling Pathway

Therapeutic Inhibitors of the IL-23 Pathway
The development of monoclonal antibodies that specifically target the IL-23 pathway has

revolutionized the treatment of several autoimmune diseases. These inhibitors can be broadly

categorized into two classes based on their target subunit:
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Anti-p19 Subunit Inhibitors: These antibodies specifically bind to the p19 subunit of IL-23,

preventing it from interacting with the IL-23R. This targeted approach selectively blocks the

IL-23 pathway without affecting IL-12 signaling, which shares the p40 subunit. Examples

include guselkumab and risankizumab.[1][13]

Anti-p40 Subunit Inhibitors: These antibodies bind to the p40 subunit, which is common to

both IL-23 and IL-12. Consequently, they inhibit the signaling of both cytokines. Ustekinumab

is a prominent example of this class of inhibitors.[11][13]

Quantitative Data on IL-23 Inhibitors
The efficacy of IL-23 inhibitors can be quantified through various in vitro and clinical

parameters. The following tables summarize key quantitative data for prominent IL-23

inhibitors.

Table 1: In Vitro Binding Affinity and Kinetics of IL-23
Antibodies

Antibody
Target
Subunit

KD (pM)
ka (106 M-
1s-1)

kd (10-5 s-
1)

Reference

Risankizuma

b
p19 21 1.5 0.3 [14]

Guselkumab p19 35 1.2 0.4 [14]

Tildrakizumab p19 136 1.0 1.4 [14]

Ustekinumab p40 106 1.3 1.4 [14]

KD (equilibrium dissociation constant), ka (association rate constant), kd (dissociation rate

constant). Data from surface plasmon resonance (SPR) measurements at 37°C with single-

chain human IL-23.[14]

Table 2: Clinical Efficacy of IL-23 Inhibitors in Plaque
Psoriasis
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Drug Trial
Primary
Endpoin
t

Guselku
mab

Adalimu
mab

Ustekin
umab

Placebo
Referen
ce

Guselku

mab

VOYAGE

1

PASI 90

at Week

16

73.3% 49.7% - 2.9% [15]

Guselku

mab

VOYAGE

2

PASI 90

at Week

16

70.0% 46.8% - 2.4% [15][16]

Risankiz

umab

UltIMMa-

1

PASI 90

at Week

16

75.3% - 42.0% 4.9% [17]

PASI 90: 90% reduction in Psoriasis Area and Severity Index score.

Table 3: Clinical Efficacy of IL-23 Inhibitors in Crohn's
Disease

Drug Trial
Primary
Endpoint

Risankizu
mab
(600mg
IV)

Risankizu
mab
(1200mg
IV)

Placebo
Referenc
e

Risankizu

mab
ADVANCE

Clinical

Remission

at Wk 12

43% 41% 21% [18]

Risankizu

mab
MOTIVATE

Clinical

Remission

at Wk 12

35% 42% 19% [18]

Table 4: Clinical Efficacy of IL-23 Inhibitors in Ulcerative
Colitis
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Drug Trial
Primary
Endpoint

Guselku
mab
(200mg
IV)

Guselku
mab
(100mg
SC)

Placebo
Referenc
e

Guselkuma

b
QUASAR

Clinical

Remission

at Wk 12

23% - 7% [19]

Guselkuma

b
QUASAR

Clinical

Remission

at Wk 44

50%

(200mg

SC)

45% 19% [19]

Risankizu

mab
INSPIRE

Clinical

Remission

at Wk 12

20.3%

(1200mg

IV)

- 6.2% [20]

Ustekinum

ab
UNIFI

Symptomat

ic

Remission

at Wk 200

55.2% - - [21]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize IL-23

inhibitors.

Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation

(KD) constants of anti-IL-23 antibodies.[22][23]

Methodology:

Immobilization: A goat anti-human IgG Fc polyclonal antibody is immobilized on a sensor

chip surface.[14]

Antibody Capture: The anti-IL-23 antibody of interest is captured on the sensor chip via the

immobilized anti-Fc antibody.[14]
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Analyte Injection: Different concentrations of recombinant human IL-23 (either single-chain or

heterodimeric) are injected over the sensor surface in consecutive cycles.[14]

Data Acquisition: The binding and dissociation events are monitored in real-time by detecting

changes in the refractive index at the sensor surface.

Data Analysis: The sensorgrams are globally fitted to a 1:1 binding model to calculate the ka,

kd, and KD values.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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